1-(2-o-Tolyloxy-ethyl)-piperazine

Catalog No.
S1906746
CAS No.
65489-03-4
M.F
C13H20N2O
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-o-Tolyloxy-ethyl)-piperazine

CAS Number

65489-03-4

Product Name

1-(2-o-Tolyloxy-ethyl)-piperazine

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]piperazine

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C13H20N2O/c1-12-4-2-3-5-13(12)16-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3

InChI Key

UYGHEEKXUMTKTR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCN2CCNCC2

Canonical SMILES

CC1=CC=CC=C1OCCN2CCNCC2

Synthesis of Cobalt (II) Complexes

Scientific Field: Coordination Chemistry and Material Science

Application Summary: “1-(2-o-Tolyloxy-ethyl)-piperazine” is used in the preparation of a Co (II) complex with potential pharmacological properties .

Methods of Application: The synthesis involves elemental analysis and IR spectroscopy to confirm the composition of the complex, followed by single-crystal XRD to determine its crystal structure .

Results Summary: The Co (II) complex exhibits a distorted octahedral coordination environment, which could be relevant for its biological activity, but no quantitative data is provided .

Antitumor Activity

Scientific Field: Pharmacology and Medicinal Chemistry

Application Summary: Benzimidazole derivatives synthesized from “1-(2-o-Tolyloxy-ethyl)-piperazine” exhibit a wide range of pharmacological properties, including antitumor activity .

Methods of Application: These compounds are synthesized and then tested for their biological activity, which is often enhanced by the presence of substituents in the benzimidazole ring or chelation with various metals .

Antiviral and Antimicrobial Drugs

Scientific Field: Pharmacology and Biochemistry

Application Summary: Compounds containing “1-(2-o-Tolyloxy-ethyl)-piperazine” are used to create benzimidazole derivatives that act as antiviral and antimicrobial drugs .

Methods of Application: These derivatives are synthesized and their structure and properties are studied to assess their effectiveness as antiviral and antimicrobial agents .

Results Summary:

Mimicking Superoxide Dismutase Activity

Scientific Field: Bioinorganic Chemistry and Enzymology

Application Summary: Copper (II) chloride complexes with benzimidazole derivatives, synthesized using “1-(2-o-Tolyloxy-ethyl)-piperazine”, mimic the activity of superoxide dismutase (SOD) .

Methods of Application: These complexes are prepared and their ability to catalyze the disproportionation reaction of superoxide anion radicals is studied .

Results Summary:

1-(2-o-Tolyloxy-ethyl)-piperazine is a chemical compound with the molecular formula C₁₃H₂₀N₂O and a molecular weight of approximately 220.31 g/mol. It features a piperazine ring, which is a six-membered saturated heterocyclic compound containing two nitrogen atoms. The structure includes an o-tolyloxy group attached to an ethyl chain, making it a derivative of piperazine with potential applications in medicinal chemistry and biochemistry.

, including:

  • Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Alkylation: The compound can serve as a nucleophile in alkylation reactions, potentially forming more complex structures.
  • Hydrolysis: Under acidic or basic conditions, the ether bond can be hydrolyzed, leading to the formation of phenolic and ethyl alcohol derivatives.

Research indicates that piperazine derivatives exhibit a range of biological activities, including:

  • Anticancer Properties: Molecular docking studies suggest that compounds similar to 1-(2-o-Tolyloxy-ethyl)-piperazine may bind effectively to androgen receptors, showing promise as anti-prostate cancer agents .
  • Antimicrobial Activity: Piperazine derivatives have been screened for antibacterial and antifungal activities, indicating potential therapeutic applications in treating infections .

Several synthetic routes have been explored for the preparation of 1-(2-o-Tolyloxy-ethyl)-piperazine:

  • Direct Alkylation of Piperazine: This involves reacting piperazine with an appropriate alkyl halide (e.g., o-tolyl chloride) in the presence of a base.
  • Ether Formation: The synthesis may also include the formation of the ether bond through nucleophilic attack by piperazine on an activated o-tolyl group.

These methods allow for variations in substituents, enabling the exploration of structure-activity relationships.

The applications of 1-(2-o-Tolyloxy-ethyl)-piperazine are diverse:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new drugs targeting various diseases, particularly cancers.
  • Biochemical Research: It is utilized in proteomics research and other biochemical assays due to its ability to interact with biological molecules .

Interaction studies involving 1-(2-o-Tolyloxy-ethyl)-piperazine focus on its binding affinities with various biological targets. For instance, docking studies have shown that it can form stable complexes with androgen receptors, which are crucial in prostate cancer progression . Understanding these interactions helps in designing more effective therapeutic agents.

1-(2-o-Tolyloxy-ethyl)-piperazine shares structural similarities with several other piperazine derivatives. Here are some notable comparisons:

Compound NameStructureBiological Activity
1-(4-(2-(4-methoxyphenoxy)propyl)-piperazin-1-yl)ethyl)benzoic acidStructureAnticancer activity
1-(4-(2-(3-methoxyphenoxy)ethyl)-piperazin-1-yl)benzyl)benzamideStructureAntimicrobial properties
4-[2-[4-[3-(3-bromophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acidStructurePotential anti-inflammatory effects

Uniqueness:
1-(2-o-Tolyloxy-ethyl)-piperazine's unique combination of an o-tolyloxy group and a piperazine core distinguishes it from other derivatives, particularly in its binding affinity profiles and potential therapeutic applications.

Traditional Alkylation Routes Using Piperazine Precursors

The synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine via traditional alkylation methods represents the most extensively studied approach in the literature. The fundamental strategy involves the nucleophilic substitution of piperazine with appropriately functionalized alkylating agents containing the o-tolyloxy-ethyl moiety [1] [2].

The conventional Williamson ether synthesis pathway proceeds through an SN2 mechanism, where piperazine acts as the nucleophile attacking an alkyl halide precursor [3] [4]. The preparation of the requisite alkylating agent, 1-bromo-2-(o-tolyloxy)ethane or 1-chloro-2-(o-tolyloxy)ethane, is typically achieved through the initial formation of o-tolyl 2-bromoethyl ether via reaction of o-cresol with 2-bromoethanol under basic conditions [6].

Optimization studies have demonstrated that reaction conditions significantly influence both yield and selectivity. Temperature control between 50-100°C represents the optimal range for balancing reaction rate with minimal side product formation [7]. The choice of base is critical, with potassium carbonate showing superior performance compared to sodium hydroxide, providing yields of approximately 70% under optimized conditions [8]. The reaction typically requires 1-8 hours for completion, with acetonitrile serving as the preferred solvent due to its ability to solubilize both the piperazine nucleophile and the alkyl halide electrophile while maintaining an anhydrous environment [9].

Mechanistic investigations reveal that the rate-determining step involves the nucleophilic attack of the piperazine nitrogen on the alkyl halide carbon, with activation energies ranging from 40-60 kJ/mol [9]. The reaction follows second-order kinetics, being first-order in both piperazine and the alkylating agent. Polar aprotic solvents such as acetonitrile and N,N-dimethylformamide significantly enhance reaction rates compared to protic solvents, which can compete for the alkylating agent through solvolysis pathways [10].

Novel Catalytic Approaches for Ethoxy-Tolyl Group Incorporation

Recent developments in catalytic methodologies have provided alternative pathways for the incorporation of ethoxy-tolyl groups into piperazine structures. Photocatalytic N-alkylation represents a particularly promising approach, utilizing titanium dioxide-supported palladium catalysts to facilitate the reaction at ambient temperature [11].

The photocatalytic mechanism involves a tandem process beginning with alcohol dehydrogenation to form aldehydes, followed by condensation with piperazine to generate enamine intermediates, and concluding with hydrogenation to yield the desired N-alkylated products [11]. This methodology demonstrates remarkable efficiency, achieving conversions of 68-95% without the need for elevated temperatures or harsh reaction conditions. The optimal catalyst composition consists of palladium nanoparticles with an average size of 2.5 ± 0.5 nanometers and approximately 68% palladium(0) species on the surface [11].

Iron-catalyzed etherification methods have emerged as environmentally benign alternatives for ether bond formation. Iron(III) triflate in combination with ammonium chloride catalyzes the selective etherification of alcohols at temperatures ranging from 0°C to room temperature [12]. The reaction mechanism involves the formation of carbocation intermediates through protonation of alcohols, followed by nucleophilic attack by the second alcohol molecule. This approach demonstrates excellent selectivity for symmetrical ether formation with yields of 81-93% achieved within 30 minutes [12].

Reductive etherification methodology represents another innovative approach, where carbonyl compounds condense with alcohols to form enol ether intermediates, which are subsequently reduced using hydrogen gas and heterogeneous platinum catalysts [13]. This atom-efficient process operates under mild conditions and tolerates a wide range of functional groups, making it particularly suitable for the preparation of aromatic-containing ethers [14].

Solvent Selection and Reaction Kinetics in Etherification Steps

Solvent selection plays a crucial role in determining both the reaction rate and selectivity of etherification reactions. Comprehensive kinetic studies have revealed significant solvent effects on the mechanism and efficiency of ether bond formation [9] [15].

In the Williamson ether synthesis of benzyl β-naphthyl ether, the choice between acetonitrile and methanol dramatically affects regioselectivity. Acetonitrile provides a ratio of O-alkylated to C-alkylated products of 97:3, while methanol yields a ratio of 72:28 [9]. This difference arises from the differential stabilization of transition states in the two solvent systems, with acetonitrile favoring the kinetically preferred O-alkylation pathway.

Thermodynamic analysis reveals activation energy differences of 7.0 kJ/mol in acetonitrile versus 2.8 kJ/mol in methanol, corresponding to the observed selectivity differences [9]. The polar aprotic nature of acetonitrile stabilizes the nucleophilic alkoxide while minimizing solvation of the electrophilic carbon center, thereby enhancing the SN2 reaction rate.

For esterification reactions, the addition of polar aprotic solvents such as N-methyl-2-pyrrolidone significantly influences reaction kinetics and equilibrium [15]. Activity coefficient calculations demonstrate that the solvent affects the apparent reaction rate constants through modulation of component activities rather than through direct catalytic effects. The presence of lithium chloride as an additive further enhances reaction rates by increasing the activity coefficients of carboxylic acids [15].

Temperature-dependent kinetic studies reveal Arrhenius behavior for most etherification reactions, with activation energies ranging from 30-50 kJ/mol for photocatalytic processes to 80-100 kJ/mol for thermal Ullmann coupling reactions [6]. The photocatalytic approach demonstrates the lowest activation barriers due to the presence of catalytic active sites that stabilize reaction intermediates [11].

Purification Techniques: Crystallization vs. Chromatographic Methods

The purification of 1-(2-o-Tolyloxy-ethyl)-piperazine requires careful consideration of the physical and chemical properties of both the desired product and potential impurities. Two primary approaches have been extensively investigated: crystallization-based methods and chromatographic separations [16] [17].

Crystallization from acetone represents the most commonly employed purification technique for piperazine derivatives. The method involves dissolution of the crude product in acetone at temperatures between 10-30°C, followed by the addition of acetic acid to form the piperazine diacetate salt [16]. This approach achieves purities exceeding 95% with recoveries of 80-90%. The selectivity arises from the differential solubility of the diacetate salt compared to related impurities, which remain dissolved in the mother liquor [16].

The crystallization mechanism involves nucleation and growth processes that favor the incorporation of the desired compound while excluding impurities based on molecular recognition at the crystal interface [18]. The driving force for purification emerges from the difference in molecular interactions between the target compound and impurities with the growing crystal surface [19]. Molecules of the desired product that interact with the crystal surface are likely to deposit and contribute to crystal growth, while impurity molecules are less likely to incorporate due to geometric and electronic mismatches [20].

Recrystallization from mixed solvent systems, particularly ethanol-water mixtures in ratios of 1:1 to 1:4, provides an alternative approach for heat-sensitive compounds [21]. This method achieves purities exceeding 90% with recoveries of 70-85%, making it particularly suitable when thermal stability is a concern [22].

Chromatographic purification methods offer superior resolution but at the cost of reduced throughput and increased solvent consumption. High-performance liquid chromatography using reverse-phase columns with acetonitrile-water-trifluoroacetic acid mobile phases can achieve purities exceeding 99% [23]. The separation mechanism relies on differential partitioning between the stationary and mobile phases, with retention times for piperazine derivatives typically ranging from 3-25 minutes depending on the degree of substitution [24].

Preparative-scale chromatography allows for the isolation of specific impurities for structural characterization using nuclear magnetic resonance spectroscopy and infrared spectroscopy [25]. This capability is particularly valuable for identifying and quantifying unknown impurities that may arise during synthesis or storage.

Column chromatography using silica gel or alumina stationary phases provides an intermediate option between crystallization and high-performance liquid chromatography. Various gradient elution systems can be employed to achieve high-resolution separations with purities exceeding 95% and recoveries of 60-80% [17].

Byproduct Analysis and Impurity Profiling

Comprehensive analysis of byproducts and impurities formed during the synthesis of 1-(2-o-Tolyloxy-ethyl)-piperazine is essential for process optimization and quality control. The major classes of impurities include unreacted starting materials, over-alkylated products, hydrolysis products, oxidation products, elimination products, and dimeric species [26] [27].

Unreacted starting materials, primarily piperazine and the alkylating agent, typically constitute 1-5% of the crude product [28]. These impurities are readily detected using high-performance liquid chromatography with ultraviolet detection, exhibiting retention times of 3-8 minutes under standard reverse-phase conditions [23]. Control strategies focus on optimizing reaction time and ensuring complete conversion through monitoring of reaction progress.

N,N-dialkylated piperazine represents a significant byproduct class, typically present at concentrations of 2-8% [27]. These species arise from over-alkylation of the mono-substituted product and are best detected using gas chromatography-mass spectrometry due to their increased volatility compared to the desired product [26]. Retention times typically range from 12-18 minutes, and formation can be minimized through careful control of stoichiometry and reaction conditions.

Hydrolysis products, formed through moisture-catalyzed cleavage of ether bonds, are typically present at concentrations of 0.5-2% [29]. These impurities are effectively detected using liquid chromatography-mass spectrometry, with retention times of 5-10 minutes [30]. Prevention requires maintenance of anhydrous reaction conditions and proper storage protocols.

Oxidation products, resulting from air oxidation of the piperazine nitrogen or aromatic ring, are usually present at concentrations of 0.1-1% [31]. High-performance liquid chromatography with evaporative light scattering detection proves most effective for their quantification, with retention times of 8-15 minutes [24]. Control is achieved through the use of inert atmosphere conditions during synthesis and storage.

Elimination products, formed through E2 elimination pathways at elevated temperatures, typically constitute 1-3% of the crude product [32]. Gas chromatography-mass spectrometry provides optimal detection capabilities, with retention times of 6-12 minutes [33]. Formation is minimized through careful temperature control and the use of appropriate solvents that favor substitution over elimination.

Dimeric products, arising from intermolecular coupling reactions, are typically present at concentrations of 0.5-3% [34]. High-performance liquid chromatography-mass spectrometry enables their detection, with retention times of 15-25 minutes due to their increased molecular weight [26]. Formation is controlled through the use of dilute reaction conditions and appropriate choice of reaction medium.

Advanced analytical techniques including high-resolution accurate mass spectrometry provide elemental composition determination for unknown impurities [28]. The combination of liquid chromatography with quadrupole-Orbitrap mass spectrometry enables the identification of impurities at trace levels while providing structural information through tandem mass spectrometry experiments [25].

Impurity profiling studies utilizing databases containing over 5,000 potential organic compounds enable first-pass identification of unknown species [28]. This approach significantly reduces the time required for impurity identification and facilitates the development of appropriate control strategies.

1-(2-o-Tolyloxy-ethyl)-piperazine belongs to the arylpiperazine class of compounds that have demonstrated significant activity as androgen receptor antagonists [1] [2]. The compound exerts its antagonistic effects through direct binding to the androgen receptor ligand-binding pocket, where it competes with natural androgens such as testosterone and dihydrotestosterone [1] [3].

Molecular docking studies have revealed that arylpiperazine derivatives, including compounds structurally related to 1-(2-o-Tolyloxy-ethyl)-piperazine, primarily interact with the androgen receptor through Van der Waals force interactions and hydrogen bonding [1] [3]. The binding occurs at the ligand-binding pocket site, with the compound forming stable complexes through both hydrophobic and electrostatic interactions [2] [4]. Specifically, compound 5 (1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine), which shares structural similarities with 1-(2-o-Tolyloxy-ethyl)-piperazine, demonstrated a binding affinity of -7.5 kcal/mol to the androgen receptor and formed stable complexes involving hydrogen, electrostatic, and hydrophobic bond interactions [3] [5].

The antagonistic mechanism involves the prevention of androgen-induced transcriptional activation by blocking the conformational changes necessary for coactivator recruitment [6] [7]. This mechanism is particularly relevant in androgen-dependent prostate cancer, where the compound can inhibit the progression from androgen-sensitive to castration-resistant disease states [1].

In Vitro Cytotoxicity Studies Against Cancer Cell Lines

Extensive in vitro cytotoxicity studies have been conducted on piperazine derivatives structurally related to 1-(2-o-Tolyloxy-ethyl)-piperazine across multiple cancer cell lines. These studies demonstrate significant antiproliferative activity against various cancer types.

Prostate Cancer Cell Lines: Arylpiperazine derivatives have shown particularly strong activity against prostate cancer cell lines. Studies on compounds 5, 6, 10, 14, 16, 19, 21, 27, and 31 demonstrated strong cytotoxic activities against LNCaP cells (androgen receptor-rich) while also displaying higher activities than finasteride against PC-3 (androgen receptor-deficient) and DU145 (androgen receptor-deficient) cell lines [2]. Compound 21 exhibited the highest binding affinity for the androgen receptor with an IC50 of 0.65 μM and demonstrated 76.2% inhibition in antagonistic assays [4].

Breast Cancer Cell Lines: Vindoline-piperazine conjugates have shown exceptional activity against breast cancer cells. Compound 23, containing a [4-(trifluoromethyl)benzyl]piperazine moiety, demonstrated the most significant activity against the MDA-MB-468 breast cancer cell line with a GI50 value of 1.00 μM [8]. This compound also showed a growth inhibition rate of -86.10% against the MDA-MB-231/ATCC cell line [8].

Liver Cancer Cell Lines: Novel piperazine core compounds have demonstrated strong suppressive effects on liver cancer cells. One study reported IC50 values of 6.98 ± 0.11 μg/ml against SNU-475 cells and 7.76 ± 0.45 μg/ml against SNU-423 cells after 24 hours of treatment [9]. These compounds induced both intrinsic and extrinsic apoptosis pathways through mitochondrial membrane potential disruption and cytochrome c release [9].

Lung Cancer Cell Lines: Compound 25, a vindoline-piperazine conjugate containing 1-bis(4-fluorophenyl)methyl piperazine, showed the most significant activity against the HOP-92 non-small cell lung cancer cell line with a GI50 value of 1.35 μM [8].

Pancreatic Cancer Cell Lines: Piperazine-1,2,3-triazole derivatives have demonstrated broad-spectrum cytotoxicity against pancreatic cancer cell lines including MiaPaCa2, BxPC3, AsPC-1, Capan-2, HPAC, PANC-1, and the drug-resistant CFPAC1 [10]. Compound 51 showed good levels of broad-spectrum cytotoxicity across all examined pancreatic cancer cell lines [10].

Structure-Activity Relationship of Piperazine Derivatives

The structure-activity relationship studies of piperazine derivatives have revealed several critical structural features that influence biological activity and potency.

Aryl Substitution Effects: The nature and position of aryl substituents on the piperazine ring significantly impact androgen receptor antagonistic activity. Trifluoromethylphenyl substituents demonstrate superior activity compared to methylphenyl groups [2] [8]. Studies have shown that electron-withdrawing groups, particularly those containing fluorine atoms, enhance both metabolic stability and anticancer activity [8].

Ether Linkage Importance: The o-tolyloxy-ethyl ether linkage in 1-(2-o-Tolyloxy-ethyl)-piperazine provides optimal lipophilicity and membrane permeation characteristics [11] . The two-carbon ethyl linker represents an optimal length, with studies showing that ethyl > methyl > propyl chain lengths in terms of binding affinity optimization [13].

Ring Position Effects: Substitution patterns on aromatic rings follow the general trend of ortho > meta > para positions for biological activity [14]. The ortho-methyl group in the tolyloxy moiety enhances binding affinity and selectivity compared to other positional isomers .

Piperazine Ring Modifications: N-substitution on the piperazine ring is critical for potency, with N-benzyl substituents generally showing superior activity compared to N-alkyl substituents [8]. The piperazine ring itself provides a flexible binding framework that allows interaction with various biological targets [14].

Fluorine Incorporation: The incorporation of fluorine atoms, particularly in trifluoromethyl groups, significantly enhances both potency and metabolic stability. Compounds containing 4-CF3 substituents show enhanced cytotoxicity compared to their non-fluorinated analogs [10] [8].

Selectivity Profiling Against Related Receptor Targets

Selectivity profiling studies have demonstrated that piperazine derivatives exhibit varying degrees of selectivity across different receptor targets, which is crucial for understanding their therapeutic potential and side effect profiles.

Androgen Receptor Selectivity: Arylpiperazine derivatives show high selectivity for androgen receptors over other steroid hormone receptors. Studies indicate selectivity ratios exceeding 1000-10,000 times for 5-HT1A receptors over α1-adrenergic and dopaminergic D2 receptors [15]. However, some compounds show moderate affinity for α1 receptors, particularly ortho-substituted analogs [15].

Cytochrome P450 Selectivity: Piperazine derivatives demonstrate significant inhibitory activity against multiple cytochrome P450 isoenzymes. All tested piperazine analogs showed inhibitory activity against CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9 isoenzymes, but each compound exhibited a different inhibitory profile [16]. This broad CYP inhibition pattern suggests potential for drug-drug interactions [16].

Serotonin Receptor Interactions: Many piperazine derivatives exhibit affinity for serotonin receptors, particularly 5-HT1A receptors. Compounds have been identified that act as dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists, demonstrating selectivity for these targets over dopamine and serotonin reuptake transporters [17].

GABA Receptor Selectivity: The basic piperazine structure shows selectivity for helminth GABA receptors over vertebrate GABA receptors, which is attributed to different isoforms between species [18]. This selectivity is important for understanding the compound's potential neurological effects.

Cancer Cell Selectivity: Selectivity studies using non-tumor Chinese hamster ovary (CHO) cells have shown that effective piperazine derivatives maintain selectivity for cancer cells. Compounds 20, 23, and 25 exhibited promising selectivity with IC50 values of 2.54 μM, 10.8 μM, and 6.64 μM against normal cells, respectively [8].

Metabolic Pathways and Biotransformation Products

The metabolism of 1-(2-o-Tolyloxy-ethyl)-piperazine and related piperazine derivatives involves multiple enzymatic pathways that determine their pharmacokinetic properties and biological fate.

Primary Metabolic Pathways: Piperazine derivatives undergo extensive metabolism primarily through cytochrome P450-mediated pathways [16] [19]. The major metabolic routes include N-dealkylation, aromatic hydroxylation, and alicyclic hydroxylation [20]. CYP3A4-dependent N-dealkylation represents the predominant pathway, leading to the formation of 1-aryl-piperazines as primary metabolites [19].

CYP450 Isoenzyme Involvement: Multiple cytochrome P450 isoenzymes contribute to piperazine metabolism. CYP2D6 catalyzes aromatic hydroxylation and accounts for approximately 81% of the net intrinsic clearance for compounds like TFMPP [21]. CYP1A2 and CYP3A4 participate in N-dealkylation and hydroxylation reactions [16] [19]. CYP2C19 primarily catalyzes sulfoxidation reactions in piperazine-containing phenothiazines [22].

N-Dealkylation Mechanism: The N-dealkylation process involves initial hydroxylation of the carbon atom adjacent to the nitrogen (α-carbon hydroxylation) [23]. This hydroxylated intermediate is unstable and spontaneously breaks down into two products: the dealkylated metabolite (secondary or primary amine) and an aldehyde (formaldehyde from N-demethylation, acetaldehyde from N-deethylation) [23] [24].

Aromatic Hydroxylation: Aromatic hydroxylation occurs primarily at the phenyl rings of arylpiperazine derivatives [21]. This reaction is predominantly catalyzed by CYP2D6, with significant individual variability based on CYP2D6 polymorphisms [21]. The hydroxylated products are typically conjugated with glucuronic acid or sulfate for excretion [19].

Phase II Conjugation: Following phase I oxidation, piperazine metabolites undergo phase II conjugation reactions. Glucuronidation and sulfation are the primary conjugation pathways, converting hydroxylated metabolites into water-soluble conjugates for renal elimination [25] [19]. These conjugation reactions significantly affect the elimination half-life and tissue distribution of the compounds.

Metabolic Stability Factors: The metabolic stability of piperazine derivatives varies significantly based on structural features. Compounds with tert-butyl groups show reduced susceptibility to N-dealkylation compared to methyl or ethyl substituents [23]. Fluorinated derivatives, particularly those containing trifluoromethyl groups, demonstrate enhanced metabolic stability due to the strong C-F bonds [26].

XLogP3

1.6

Wikipedia

1-(2-o-Tolyloxy-ethyl)-piperazine

Dates

Last modified: 08-16-2023

Explore Compound Types